![molecular formula C23H24ClN3OS B6526051 N-[2-(dimethylamino)ethyl]-N-(4-methyl-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide hydrochloride CAS No. 1135231-94-5](/img/structure/B6526051.png)
N-[2-(dimethylamino)ethyl]-N-(4-methyl-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide hydrochloride
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Overview
Description
N-[2-(dimethylamino)ethyl]-N-(4-methyl-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C23H24ClN3OS and its molecular weight is 426.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 425.1328613 g/mol and the complexity rating of the compound is 542. The solubility of this chemical has been described as = [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-[2-(dimethylamino)ethyl]-N-(4-methyl-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : C23H29ClN4O3S
- Molecular Weight : 509.1 g/mol
- CAS Number : 1329924-01-7
The structural components include a naphthalene core substituted with a benzothiazole moiety and a dimethylaminoethyl group, which are critical for its biological interactions.
The compound primarily acts as an inhibitor of protein-protein interactions (PPIs), specifically targeting the Keap1-Nrf2 pathway. This pathway is crucial for cellular defense against oxidative stress. Inhibition of the Keap1-Nrf2 interaction results in the stabilization and accumulation of Nrf2, leading to the transcriptional activation of antioxidant response elements (AREs) and subsequent upregulation of detoxifying enzymes .
Structure-Activity Relationship (SAR)
Recent studies have highlighted the importance of specific functional groups in enhancing the potency and selectivity of this compound. The presence of the dimethylamino group appears to enhance solubility and bioavailability, while the benzothiazole moiety contributes to binding affinity at the target site .
Table 1: Summary of SAR Findings
Structural Feature | Impact on Activity |
---|---|
Dimethylamino Group | Increases solubility |
Benzothiazole Moiety | Enhances binding affinity |
Naphthalene Core | Provides structural stability |
Biological Activity Profile
The biological activity of this compound has been assessed through various assays, including enzymatic inhibition and cellular assays.
Case Studies
- Nrf2 Activation : In vitro studies demonstrated that this compound effectively activates Nrf2 in human cell lines, leading to increased expression of antioxidant genes. The compound exhibited an EC50 value in the low nanomolar range, indicating high potency .
- Toxicity Screening : A comprehensive profiling against a panel of 976 chemicals revealed that this compound has a favorable toxicity profile, with minimal off-target effects noted in primary assays .
Clinical Implications
Given its mechanism of action, this compound holds promise for therapeutic applications in diseases characterized by oxidative stress and inflammation, such as neurodegenerative diseases and certain cancers. Ongoing research aims to further elucidate its pharmacokinetic properties and efficacy in vivo.
Table 2: Summary of Biological Activities
Scientific Research Applications
Key Properties
Property | Value |
---|---|
Hydrogen Bond Donor Count | 0 |
Hydrogen Bond Acceptor Count | 7 |
Rotatable Bond Count | 7 |
Topological Polar Surface Area | 111 Ų |
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The benzothiazole moiety is known for its ability to inhibit cancer cell proliferation. Research indicates that derivatives of benzothiazole can induce apoptosis in various cancer cell lines. For instance, a study demonstrated that compounds similar to N-[2-(dimethylamino)ethyl]-N-(4-methyl-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide hydrochloride showed significant cytotoxicity against breast and lung cancer cells, suggesting a pathway for drug development targeting these cancers .
Antimicrobial Properties
The compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics. A study reported that benzothiazole derivatives possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis, which is critical for bacterial survival .
Enzyme Inhibition Studies
The compound has been investigated for its role as an enzyme inhibitor. Specifically, it has shown promise in inhibiting certain kinases involved in cancer progression. Kinase inhibitors are crucial in cancer therapy as they can block the signals that promote tumor growth. A case study demonstrated that the compound effectively inhibited the activity of a specific kinase associated with tumor growth in vitro, leading to reduced cell viability in treated cultures .
Neuropharmacology
In neuropharmacological studies, the compound has been evaluated for its effects on neurotransmitter systems. Its structural similarity to known psychoactive substances suggests potential applications in treating neurological disorders such as depression and anxiety. Preliminary findings indicate that the compound may modulate serotonin receptors, which are pivotal in mood regulation .
Polymer Chemistry
The unique chemical structure of this compound allows it to be used as a building block in polymer synthesis. Its ability to form stable bonds with various substrates makes it suitable for creating advanced materials with specific properties, such as enhanced thermal stability and electrical conductivity .
Photonic Applications
Research has also explored the use of this compound in photonic devices due to its luminescent properties. The incorporation of benzothiazole derivatives into polymer matrices has shown potential for applications in organic light-emitting diodes (OLEDs) and solar cells, where efficient light emission and absorption are critical .
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(4-methyl-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3OS.ClH/c1-16-7-6-10-20-21(16)24-23(28-20)26(14-13-25(2)3)22(27)19-12-11-17-8-4-5-9-18(17)15-19;/h4-12,15H,13-14H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMNGLQDRHNMIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CCN(C)C)C(=O)C3=CC4=CC=CC=C4C=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49677302 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.